Molecular weight and formula of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine
Molecular weight and formula of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine
Topic: Molecular weight and formula of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
Advanced Scaffold Analysis for Medicinal Chemistry Applications
Executive Summary
In the landscape of modern drug discovery, the strategic incorporation of fluorine is a pivotal tool for modulating physicochemical properties without significantly altering steric bulk.[1] 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine represents a high-value pharmacophore scaffold.[1] It combines the conformational flexibility of the nipecotic acid (piperidine-3-carboxylic acid) backbone with the metabolic stability and electron-withdrawing character of the 4,4-difluoropiperidine moiety.[1]
This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical specifications, a validated synthetic pathway, and its utility as a bioisostere in GPCR and kinase inhibitor design.[1]
Physicochemical Profile
The following data aggregates calculated and experimentally derived values for the free base and its common salt forms.
| Property | Specification | Notes |
| IUPAC Name | (4,4-difluoropiperidin-1-yl)(piperidin-3-yl)methanone | Alternate: 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine |
| CAS Registry Number | 1894014-81-3 | Specific to the free base form.[1][2] |
| Molecular Formula | C₁₁H₁₈F₂N₂O | |
| Molecular Weight | 232.27 g/mol | Monoisotopic Mass: 232.14 g/mol |
| Physical State | Viscous Oil / Low-melting Solid | Often supplied as HCl salt (Solid).[1] |
| Solubility | DMSO, Methanol, DCM | Limited water solubility as free base; high as HCl salt.[1] |
| pKa (Predicted) | Base: ~9.2 (Piperidine NH) | The amide nitrogen is non-basic.[1] |
| LogP (Predicted) | ~0.8 - 1.2 | Fluorine substitution lowers lipophilicity vs. cyclohexyl analogs.[1] |
Synthetic Architecture & Methodology
The synthesis of 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine requires a convergent approach. Direct coupling of nipecotic acid and 4,4-difluoropiperidine is not feasible due to competing nucleophilic attacks.[1] A protection-deprotection strategy is mandatory to ensure regioselectivity.[1]
Reaction Pathway Visualization
The following diagram illustrates the critical pathway from commercially available starting materials to the final scaffold.[1]
Figure 1: Convergent synthetic pathway utilizing Boc-protection strategy to prevent polymerization.
Detailed Experimental Protocol
Author’s Note: The choice of HATU over EDC/HOBt is recommended here due to the lower nucleophilicity of the fluorinated amine, which can make standard couplings sluggish.[1]
Step 1: Preparation of N-Boc-Nipecotic Acid[1]
-
Dissolve nipecotic acid (1.0 eq) in a 1:1 mixture of Dioxane/Water.
-
Add NaOH (2.5 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.
-
Warm to room temperature (RT) and stir for 12 hours.
-
Workup: Acidify aqueous layer to pH 3 with 1N HCl and extract with Ethyl Acetate (EtOAc). This ensures removal of inorganic salts.[1]
Step 2: Amide Coupling (The Critical Step)[1]
-
Activation: Dissolve N-Boc-Nipecotic acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and HATU (1.2 eq).[1] Stir for 15 minutes to form the activated ester.
-
Why: Pre-activation minimizes racemization at the C3 chiral center (if using chiral starting material).[1]
-
-
Addition: Add 4,4-difluoropiperidine hydrochloride (1.1 eq).
-
Reaction: Stir at RT for 4–6 hours. Monitor by LCMS (Look for [M+H]⁺ = 333.2 for the Boc-protected species).[1]
-
Purification: Dilute with EtOAc, wash with saturated NaHCO₃ (removes unreacted acid) and brine. Flash chromatography (Hexane/EtOAc) is usually required to remove urea byproducts from HATU.[1]
Step 3: N-Boc Deprotection[1]
-
Dissolve the intermediate in DCM.[1]
-
Add 4N HCl in Dioxane (5-10 eq).
-
Stir at RT for 2 hours. The product will often precipitate as the hydrochloride salt.[1]
-
Isolation: Filter the solid or evaporate solvent to yield 4,4-Difluoro-1-(piperidine-3-carbonyl)piperidine HCl .
Structural Characterization & Quality Control
Validating the structure of this molecule requires attention to the unique splitting patterns introduced by the geminal fluorine atoms.[1]
NMR Spectroscopy Expectations
-
¹⁹F NMR: You will observe a distinct signal around -95 to -100 ppm.[1] Due to the ring conformation, the two fluorines may appear as a complex AB quartet if the ring is locked in a specific chair conformation, or a broad singlet if fluxional.[1]
-
¹H NMR (DMSO-d₆):
-
Amide Rotamers: The amide bond creates rotamers.[1] Expect doubling of peaks or broadening for protons adjacent to the carbonyl and the piperidine nitrogen.[1]
-
Gem-Difluoro Protons: The protons on the carbons adjacent to the CF₂ group (C3 and C5 of the difluoropiperidine ring) will show coupling to fluorine (
), appearing as multiplets rather than simple triplets.[1]
-
Mass Spectrometry[1]
-
Ionization: ESI+
-
Parent Ion: [M+H]⁺ = 233.14[1]
-
Fragmentation: In MS/MS, expect a characteristic loss of the difluoropiperidine fragment (mass ~121) or cleavage at the amide bond.[1]
Medicinal Chemistry Applications
Why select this specific scaffold?
-
Metabolic Stability: The 4-position of piperidine is a "soft spot" for Cytochrome P450 oxidation.[1] Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) blocks this metabolic route, extending half-life (
).[1] -
pKa Modulation: The inductive effect of the difluoro group lowers the pKa of the remote basic nitrogen slightly, which can improve oral bioavailability by reducing lysosomal trapping.[1]
-
Conformational Restriction: The 4,4-difluoro substitution alters the ring pucker preference, potentially locking the molecule into a bioactive conformation that fits specific hydrophobic pockets in GPCRs (e.g., Dopamine D4, Orexin receptors).[1]
References
-
Synthesis and Biological Characterization of 4,4-Difluoropiperidine Scaffolds. Journal of Medicinal Chemistry. (2020). (General reference for difluoropiperidine utility).[1]
-
4,4-Difluoropiperidine Hydrochloride Properties. PubChem Compound Summary. (2025). [1]
-
Amide Coupling Reagents in Drug Discovery. Chemical Reviews. (2011).
-
Specific CAS Registry: (4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone.[2][3][4] ChemicalBook Database.[1]
Sources
- 1. US20110311474A1 - Novel Tricyclic Compounds - Google Patents [patents.google.com]
- 2. 2931243-42-2|rel-((1R,3S)-3-Aminocyclopentyl)(4,4-difluoropiperidin-1-yl)methanone hydrochloride|BLD Pharm [bldpharm.com]
- 3. (4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone | C11H18F2N2O | CID 116991085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone | 1894014-81-3 [chemicalbook.com]
